1,3-Dimethyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione
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Overview
Description
1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[[3-(4-morpholinyl)propyl]amino]- is a complex organic compound belonging to the purine family. This compound is structurally related to xanthine derivatives, which are known for their biological activities and applications in medicine and industry .
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[[3-(4-morpholinyl)propyl]amino]- involves multiple steps, starting from basic purine derivatives. The synthetic route typically includes:
Alkylation: Introduction of methyl groups at specific positions on the purine ring.
Amination: Attachment of the morpholinylpropyl group through nucleophilic substitution reactions.
Purification: Crystallization or chromatography to isolate the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[[3-(4-morpholinyl)propyl]amino]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the functional groups, typically using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[[3-(4-morpholinyl)propyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds include:
Xanthine: A purine base found in many organisms, known for its role in metabolism.
Theophylline: A methylxanthine derivative used as a bronchodilator.
Theobromine: Another methylxanthine, found in cocoa and chocolate, with stimulant properties.
8-Chlorotheophylline: A chlorinated derivative of theophylline, used in combination with other drugs.
Properties
CAS No. |
669753-97-3 |
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Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N6O3/c1-18-11-10(12(21)19(2)14(18)22)16-13(17-11)15-4-3-5-20-6-8-23-9-7-20/h3-9H2,1-2H3,(H2,15,16,17) |
InChI Key |
DFIQZVNDHTXOGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCN3CCOCC3 |
Origin of Product |
United States |
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